molecular formula C15H14N2O B14595156 Benzenecarboximidamide, 4-(4-methylbenzoyl)- CAS No. 61625-28-3

Benzenecarboximidamide, 4-(4-methylbenzoyl)-

Cat. No.: B14595156
CAS No.: 61625-28-3
M. Wt: 238.28 g/mol
InChI Key: LXZUEXQNZDVGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds contain a pyridine ring substituted at the 2-position by a benzylamine group . The compound is characterized by its unique structure, which includes a benzenecarboximidamide moiety and a 4-methylbenzoyl group.

Preparation Methods

The synthesis of Benzenecarboximidamide, 4-(4-methylbenzoyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylbenzoyl chloride with benzenecarboximidamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

Benzenecarboximidamide, 4-(4-methylbenzoyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Benzenecarboximidamide, 4-(4-methylbenzoyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4-(4-methylbenzoyl)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Benzenecarboximidamide, 4-(4-methylbenzoyl)- can be compared with other similar compounds, such as:

The uniqueness of Benzenecarboximidamide, 4-(4-methylbenzoyl)- lies in its specific structure, which allows it to interact with a unique set of molecular targets and exhibit distinct chemical reactivity.

Properties

CAS No.

61625-28-3

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

4-(4-methylbenzoyl)benzenecarboximidamide

InChI

InChI=1S/C15H14N2O/c1-10-2-4-11(5-3-10)14(18)12-6-8-13(9-7-12)15(16)17/h2-9H,1H3,(H3,16,17)

InChI Key

LXZUEXQNZDVGBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.